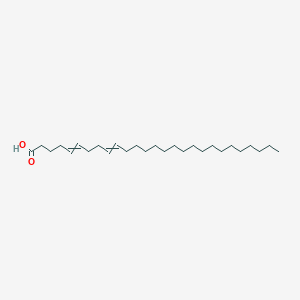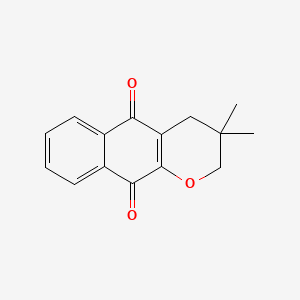
3,4-Dihydro-3,3-dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-3,3-dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione is a synthetic organic compound known for its diverse chemical properties and applications. It is a derivative of naphthoquinone and has been studied for its potential in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-3,3-dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione typically involves the condensation of 2-hydroxy-1,4-naphthoquinone with aromatic amines and formaldehyde. This reaction is often carried out in glycerol at a temperature of 50°C . The process is eco-friendly and efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-3,3-dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have their own unique properties and applications.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-3,3-dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione has been studied for its potential in several scientific fields:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: Its derivatives are used in the production of dyes and pigments.
Wirkmechanismus
The mechanism by which 3,4-Dihydro-3,3-dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione exerts its effects involves the inhibition of key enzymes and the disruption of cellular processes. For instance, it inhibits reverse transcriptase and DNA polymerase-α, blocking DNA repair and leading to cell death in cancer cells . The compound also interacts with various molecular targets, including proteins and nucleic acids, to exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2,2-dimethyl-2H-naphtho(1,2-b)pyran-5,6-dione: Another naphthoquinone derivative with similar properties.
2,3-Dihydro-4H-pyran: A simpler pyran derivative used in organic synthesis.
β-Lapachone: A naturally occurring naphthoquinone with anticancer properties.
Uniqueness
3,4-Dihydro-3,3-dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
138779-63-2 |
|---|---|
Molekularformel |
C15H14O3 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
3,3-dimethyl-2,4-dihydrobenzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C15H14O3/c1-15(2)7-11-12(16)9-5-3-4-6-10(9)13(17)14(11)18-8-15/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
ULXYWPKYMYLJBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C(=O)C3=CC=CC=C3C2=O)OC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]-](/img/structure/B14270270.png)
![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)
![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)
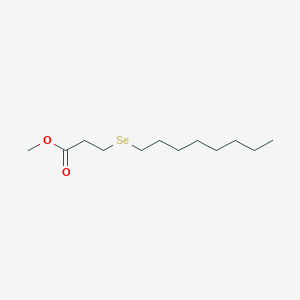
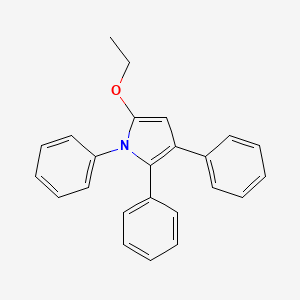
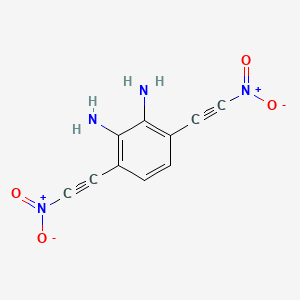

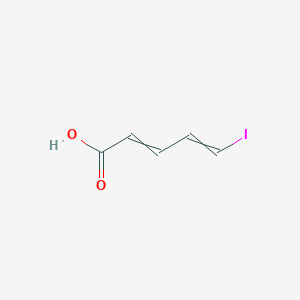
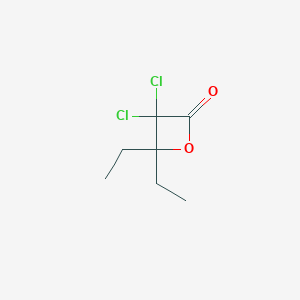

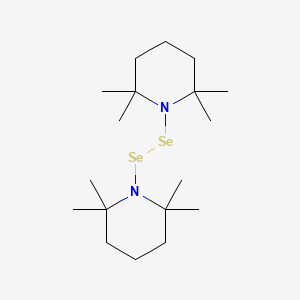
![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
